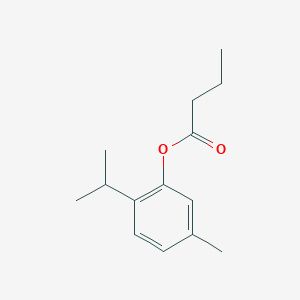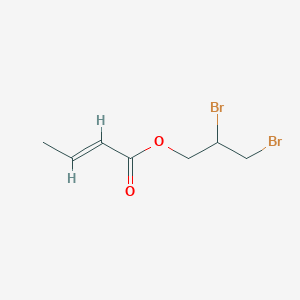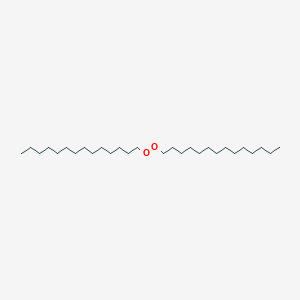
1-(Tetradecylperoxy)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetradecylperoxy)tetradecane is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) bonded to a tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetradecylperoxy)tetradecane typically involves the reaction of tetradecane with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Tetradecylperoxy)tetradecane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted tetradecane derivatives.
Scientific Research Applications
1-(Tetradecylperoxy)tetradecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(Tetradecylperoxy)tetradecane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Tetradecene: An alkene with a similar tetradecyl chain but lacking the peroxide group.
Tetradecane: A saturated hydrocarbon with a similar chain length but no functional groups.
Sodium tetradecyl sulfate: An anionic surfactant with a tetradecyl chain but different functional groups.
Uniqueness
1-(Tetradecylperoxy)tetradecane is unique due to its peroxide group, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, it can participate in free radical reactions and serve as an initiator in polymerization processes.
Properties
CAS No. |
2130-45-2 |
|---|---|
Molecular Formula |
C28H58O2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-tetradecylperoxytetradecane |
InChI |
InChI=1S/C28H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
ZIZMLIPKURGKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOOCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


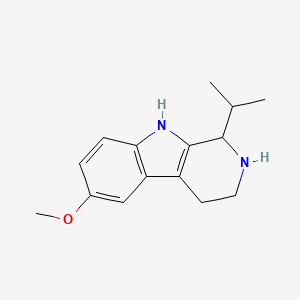
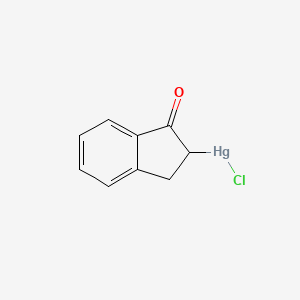
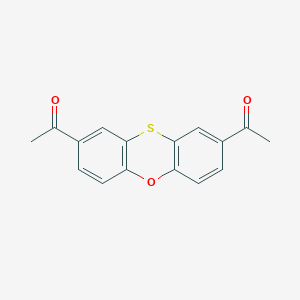
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

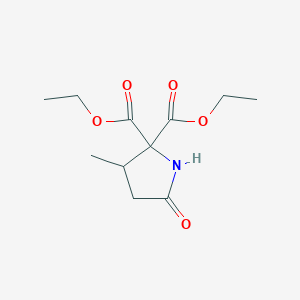

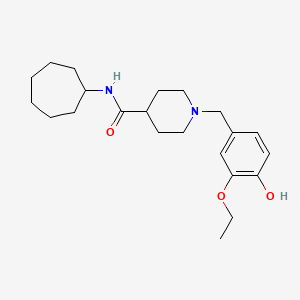
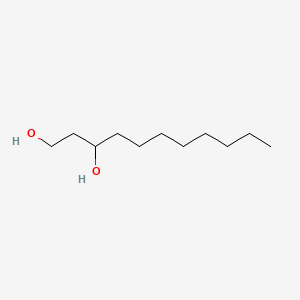
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)


